(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a naphthalene ring attached to a butanoic acid backbone. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure contributes to its functionality as a building block in organic synthesis and as a ligand in protein binding studies.
The synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves several key steps:
The molecular structure of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride includes:
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-/m1./s1
BWSJJEOZKOCDCT-BTQNPOSSSA-N
This compound features a chiral center at the third carbon atom of the butanoic acid chain, which contributes to its biological activity and specificity in interactions with biological targets.
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride can participate in various chemical reactions typical for amino acids and aromatic compounds:
These reactions are significant for synthesizing more complex molecules that can be used in pharmaceuticals or materials science .
The mechanism of action for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride primarily revolves around its role as a ligand in biochemical pathways. It may interact with specific receptors or enzymes due to its structural characteristics:
Research continues into its specific interactions within biological systems, particularly regarding therapeutic applications .
The physical properties of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride include:
Chemical properties include:
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride has several notable applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3